molecular formula C8H11NO3S B14845428 N-(2-Hydroxy-3-methylphenyl)methanesulfonamide

N-(2-Hydroxy-3-methylphenyl)methanesulfonamide

Cat. No.: B14845428
M. Wt: 201.25 g/mol
InChI Key: CLFVMEBZQYJPLI-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-methylphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-3-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Hydroxy-3-methylaniline+Methanesulfonyl chlorideThis compound+HCl\text{2-Hydroxy-3-methylaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Hydroxy-3-methylaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxy-3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or halogenated compounds.

Scientific Research Applications

Chemistry: N-(2-Hydroxy-3-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibacterial agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-methylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(4-Hydroxy-2-methylphenyl)methanesulfonamide
  • N-(2-Hydroxy-4-methylphenyl)methanesulfonamide
  • N-(2-Hydroxy-3-ethylphenyl)methanesulfonamide

Uniqueness: N-(2-Hydroxy-3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(2-hydroxy-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-4-3-5-7(8(6)10)9-13(2,11)12/h3-5,9-10H,1-2H3

InChI Key

CLFVMEBZQYJPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C)O

Origin of Product

United States

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